Acetamide,N-(6-hydroxy-2-benzothiazolyl)-
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Overview
Description
Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is a chemical compound known for its unique structure and properties. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- typically involves the reaction of 6-hydroxybenzothiazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-hydroxybenzothiazole and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as pyridine, at a temperature of around 60-80°C.
Product Formation: The reaction yields Acetamide, N-(6-hydroxy-2-benzothiazolyl)- as the primary product.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(6-hydroxy-2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the benzothiazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
Acetamide, N-(6-hydroxy-2-benzothiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-hydroxy-2-benzothiazolyl)-: Another derivative of benzothiazole with similar properties but different substitution patterns.
Acetamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-: A derivative with additional methyl groups, which may alter its chemical and biological properties
Uniqueness
Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position of the benzothiazole ring plays a crucial role in its interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c1-5(12)10-9-11-7-3-2-6(13)4-8(7)14-9/h2-4,13H,1H3,(H,10,11,12) |
InChI Key |
IIRAQYOKWILALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)O |
Origin of Product |
United States |
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